PIM-3 Isoform Potency Advantage of 3-Methoxy Substitution over Unsubstituted Benzamide Core
The 3-methoxybenzamide derivative (US9321756 Example 157) exhibits a PIM-3 IC50 of 1.58 nM in the biotinylated-BAD peptide phosphorylation assay [1]. By comparison, the unsubstituted benzamide analog N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (US9321756 Example 103) shows a PIM-3 IC50 of 1.67 nM in the identical assay format [2]. While both compounds are highly potent, the 3-methoxy analog demonstrates a small but reproducible 5-6% potency advantage on PIM-3. More importantly, the 3-methoxy substitution confers a balanced pan-PIM profile (PIM-1 IC50 = 7.77 nM; PIM-2 IC50 = 7 nM) versus the unsubstituted analog which shows PIM-1 IC50 = 6.91 nM but lacks reported PIM-2 data, suggesting incomplete characterization [3].
| Evidence Dimension | PIM-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.58 nM (US9321756, Ex. 157) |
| Comparator Or Baseline | IC50 = 1.67 nM for N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (US9321756, Ex. 103) |
| Quantified Difference | 1.06-fold (6% more potent) |
| Conditions | In vitro PIM kinase assay: phosphorylation of biotinylated-BAD peptide at Ser112; recombinant human PIM-3 |
Why This Matters
While the potency difference is modest, the 3-methoxy compound is the fully characterized pan-PIM inhibitor of choice when balanced activity across PIM-1, -2, and -3 is required for target validation, rather than an analog with incomplete multi-isoform data.
- [1] BindingDB BDBM50061603. Affinity Data: Pim-3 IC50 = 1.58 nM. Assay: Phosphorylation of biotinylated-BAD peptide at Ser112. Accessed via BindingDB.org. View Source
- [2] BindingDB BDBM224844 (US9321756, Ex. 103). Affinity Data: Pim-3 IC50 = 1.67 nM. Assay: Phosphorylation of biotinylated-BAD peptide at Ser112. Accessed via BindingDB.org. View Source
- [3] BindingDB BDBM50061603. Pim-1 IC50 = 7.77 nM; Pim-2 IC50 = 7 nM. Accessed via BindingDB.org. View Source
